molecular formula C15H17ClN2O4 B13153462 2'-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3'-bipyridinemaleate

2'-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3'-bipyridinemaleate

Cat. No.: B13153462
M. Wt: 324.76 g/mol
InChI Key: UUIPAIMYDSVIFG-BTJKTKAUSA-N
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Description

2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate is a chemical compound that belongs to the class of bipyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate typically involves the reaction of 2-chloropyridine with 1-methyl-1,2,5,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known bipyridine derivative with similar structural features.

    4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at the 4 and 4’ positions.

    1,10-Phenanthroline: A related compound with a similar planar structure.

Uniqueness

2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate is unique due to the presence of the chloro and methyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its binding affinity to metal ions and its potential as a therapeutic agent.

Properties

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-chloro-3-(1-methyl-3,6-dihydro-2H-pyridin-6-yl)pyridine

InChI

InChI=1S/C11H13ClN2.C4H4O4/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12;5-3(6)1-2-4(7)8/h2,4-7,10H,3,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

UUIPAIMYDSVIFG-BTJKTKAUSA-N

Isomeric SMILES

CN1CCC=CC1C2=C(N=CC=C2)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC=CC1C2=C(N=CC=C2)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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